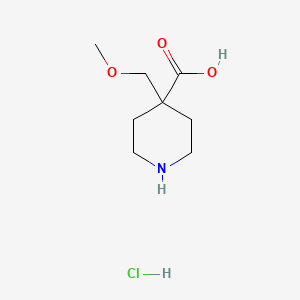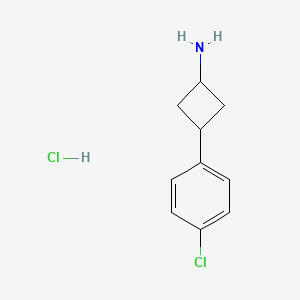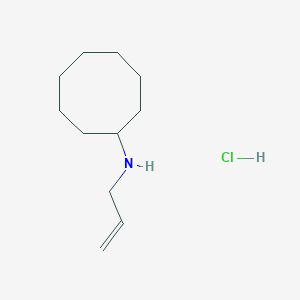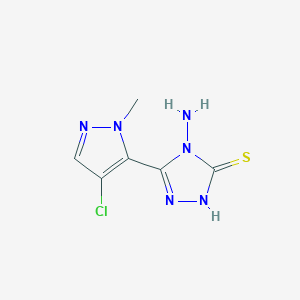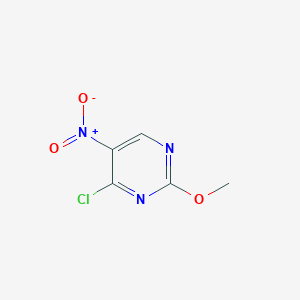
4-Chloro-2-methoxy-5-nitropyrimidine
Vue d'ensemble
Description
4-Chloro-2-methoxy-5-nitropyrimidine is an organic compound with the molecular formula C5H4ClN3O3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClN3O3/c1-12-5-7-2-3 (9 (10)11)4 (6)8-5/h2H,1H3 . The InChI key is FQJLDJKZYLWSEL-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Methoxy-5-nitropyrimidine, a related compound, reacts with ethanolic hydrazine hydrate to give 4-hydrazino-5-nitropyrimidine, which is then converted into 3-amino-4-nitropyrazole . The mechanism of this transformation is unprecedented in transformations of pyrimidines into pyrazoles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.56 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
4-Chloro-2-methoxy-5-nitropyrimidine has been used extensively in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. It has been used as a starting material for the synthesis of a variety of pyrimidine derivatives, including antimalarial drugs, antiviral drugs, and other pharmaceuticals. This compound has also been used in the synthesis of polymers and other polymeric materials. In addition, this compound has been used in the synthesis of a wide range of organic compounds, such as dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methoxy-5-nitropyrimidine is not fully understood. It is believed that this compound binds to certain enzymes in the body, which results in the inhibition of their activity. This inhibition can lead to a decrease in the production of certain proteins, which can ultimately lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound can have a range of effects on the body, including inhibition of certain enzymes, inhibition of certain proteins, and inhibition of certain cellular processes. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-2-methoxy-5-nitropyrimidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. This compound can be toxic and can cause irritation of the skin and eyes. Additionally, this compound can be hazardous if inhaled, and proper safety precautions must be taken when handling this compound in the laboratory.
Orientations Futures
The potential future applications of 4-Chloro-2-methoxy-5-nitropyrimidine are numerous. This compound could be used in the development of new pharmaceuticals, particularly antimalarial drugs, antiviral drugs, and other drugs. This compound could also be used in the synthesis of new polymers and other polymeric materials. Finally, this compound could be used in the synthesis of a wide range of organic compounds, such as dyes, pigments, and other materials.
Safety and Hazards
4-Chloro-2-methoxy-5-nitropyrimidine is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-chloro-2-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJLDJKZYLWSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



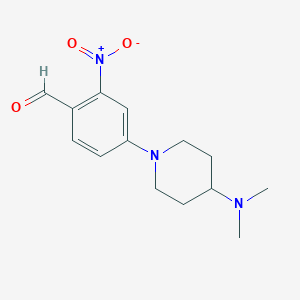





![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)

